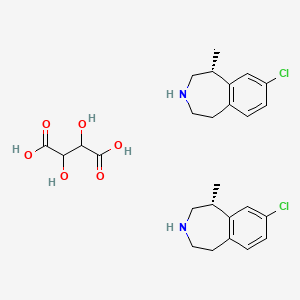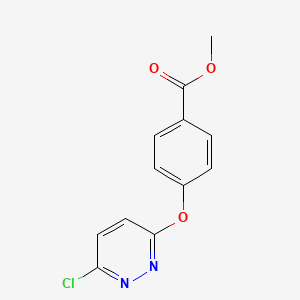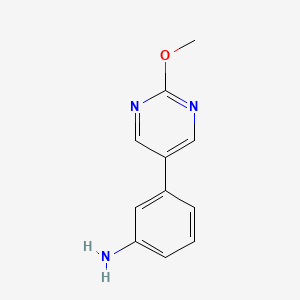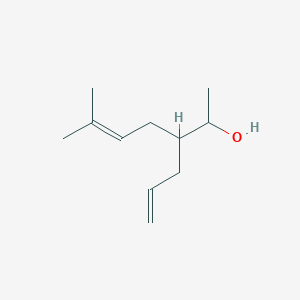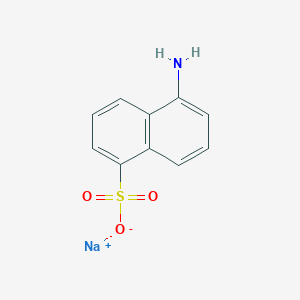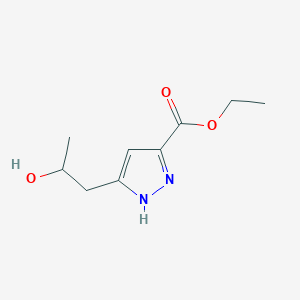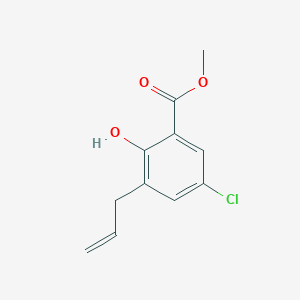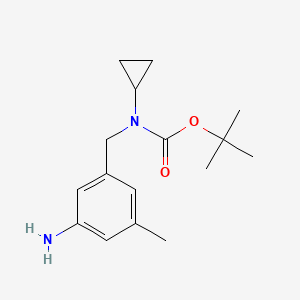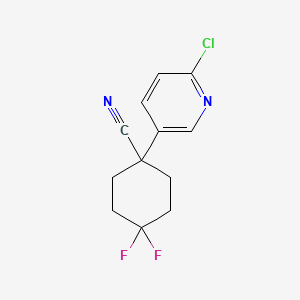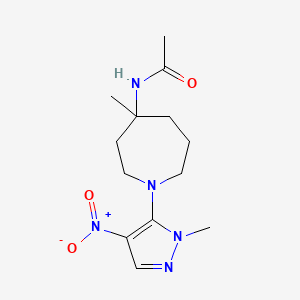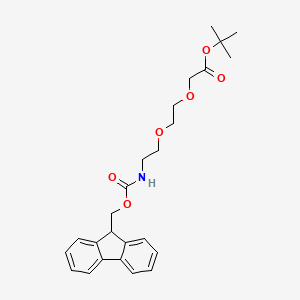
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate is a compound widely used in peptide synthesis. It is known for its role as a protecting group for amino acids, which helps in preventing undesired reactions during the synthesis process. The compound is particularly valued for its stability and ease of removal under mild conditions, making it a popular choice in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate typically involves the following steps:
Formation of the Fluorenylmethoxycarbonyl Group: The 9-fluorenylmethoxycarbonyl group is introduced to the amino acid through a reaction with 9-fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the amino acid is esterified using tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reagents and conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate undergoes several types of reactions, including:
Deprotection: The removal of the fluorenylmethoxycarbonyl group is typically achieved using a base such as piperidine.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethoxycarbonyl group.
Ester Hydrolysis: Trifluoroacetic acid in dichloromethane is often used for the hydrolysis of the tert-butyl ester group.
Major Products Formed
Deprotection: The major product is the free amino acid with the fluorenylmethoxycarbonyl group removed.
Ester Hydrolysis: The major product is the free carboxylic acid.
Aplicaciones Científicas De Investigación
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: It serves as a protecting group for amino acids, facilitating the stepwise assembly of peptides.
Drug Development: The compound is used in the synthesis of peptide-based drugs, allowing for the precise construction of therapeutic peptides.
Bioconjugation: It is employed in the modification of biomolecules, enabling the attachment of peptides to other molecules for various applications in biochemistry and molecular biology.
Mecanismo De Acción
The primary mechanism of action of (9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate involves the protection of the amino group in amino acids. The fluorenylmethoxycarbonyl group prevents unwanted reactions by blocking the amino group, which can then be selectively removed under mild conditions to reveal the free amino group for subsequent reactions. This selective protection and deprotection process is crucial in the synthesis of complex peptides.
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenylmethoxycarbonyl Glycine: Another commonly used protecting group in peptide synthesis.
tert-Butyloxycarbonyl Amino Acids: These compounds also serve as protecting groups but are removed under acidic conditions.
Carbobenzoxy Amino Acids: Used as protecting groups but require hydrogenolysis for removal.
Uniqueness
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where mild deprotection conditions are essential to prevent side reactions and degradation of the peptide chain.
Propiedades
Número CAS |
1122484-78-9 |
|---|---|
Fórmula molecular |
C25H31NO6 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C25H31NO6/c1-25(2,3)32-23(27)17-30-15-14-29-13-12-26-24(28)31-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,26,28) |
Clave InChI |
AALGOFOXFDCUNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8373049.png)
